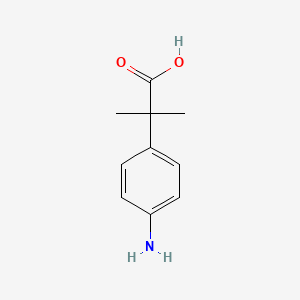

2-(4-Aminophenyl)-2-methylpropanoic acid

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2-(4-aminophenyl)-2-methylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-10(2,9(12)13)7-3-5-8(11)6-4-7/h3-6H,11H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYMSWDCXXWVJRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies and Methodologies

Stereoselective Synthesis Approaches for Chiral Centers

Achieving stereocontrol at the C2 position is paramount for applications where a single enantiomer is desired. Three primary strategies are employed: enantioselective catalysis, the use of chiral auxiliaries, and the resolution of racemic mixtures.

Enantioselective catalysis involves the use of a chiral catalyst to stereoselectively create the quaternary center. While direct catalytic asymmetric synthesis of 2-(4-Aminophenyl)-2-methylpropanoic acid is not widely documented, several modern catalytic methods for the synthesis of structurally related quaternary α-aryl amino acids serve as viable theoretical approaches.

Asymmetric Alkylation: One potential strategy is the asymmetric alkylation of a protected alanine (B10760859) or glycine (B1666218) derivative. For instance, phase-transfer catalysis using a chiral catalyst could facilitate the enantioselective alkylation of an N-protected amino acid ester enolate with a suitable 4-aminophenylating agent.

Aza-Friedel-Crafts Alkylation: A catalytic enantioselective aza-Friedel-Crafts reaction could be employed. chemrxiv.org This method involves the reaction of an electron-rich aromatic ring (or a precursor) with an electrophilic imine derived from a glyoxylate (B1226380) ester in the presence of a chiral catalyst, effectively constructing the α-aryl amino acid framework. chemrxiv.org

Aryne Coupling Reactions: A three-component aryne coupling reaction represents another advanced method. This strategy can be used for the synthesis of α-alkyl, α-aryl-bislactim ethers, which serve as precursors to quaternary amino acids. nih.gov The process involves the nucleophilic addition of an enolate to a benzyne (B1209423) intermediate, followed by trapping with an electrophile to build the quaternary center with high diastereoselectivity. nih.gov

A more established method for constructing chiral quaternary centers is the use of a chiral auxiliary. This approach involves temporarily attaching a chiral molecule to a substrate to direct a subsequent diastereoselective chemical transformation. After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered. numberanalytics.com

Pseudoephedrine and Pseudoephenamine Amides: Pseudoephedrine and its analogue, pseudoephenamine, are highly effective chiral auxiliaries for the asymmetric alkylation of enolates. nih.gov A precursor like 2-methylpropanoic acid could be converted to its corresponding pseudoephenamine amide. Deprotonation followed by reaction with an electrophilic 4-aminophenyl source (or a protected equivalent, such as a 4-nitrophenyl or 4-bromophenyl group) would proceed with high diastereoselectivity, guided by the chiral scaffold. Subsequent hydrolysis of the amide bond would liberate the enantiomerically enriched target acid. nih.gov This method is particularly noted for its remarkable stereocontrol in reactions that form quaternary carbon centers. nih.gov

Evans' Oxazolidinone Auxiliaries: Evans' oxazolidinones are another class of powerful chiral auxiliaries. An N-acylated oxazolidinone derived from 2-methylpropanoic acid can be deprotonated to form a chiral enolate. This enolate can then be reacted with an electrophile to introduce the 4-aminophenyl group in a highly diastereoselective manner. researchgate.net

Schöllkopf's Bislactim Ethers: The Schöllkopf method utilizes a chiral bislactim ether derived from valine and glycine. Metalation and subsequent reaction with an electrophile, such as a 4-halobenzyl halide followed by methylation, can introduce the required groups diastereoselectively. nih.gov Acid hydrolysis then cleaves the auxiliary to yield the desired amino acid methyl ester. nih.gov

Table 1: Comparison of Selected Chiral Auxiliaries for Quaternary Amino Acid Synthesis

| Chiral Auxiliary | Typical Application | Key Advantages |

|---|---|---|

| Evans' Oxazolidinones | Diastereoselective alkylation, aldol (B89426) reactions | High diastereoselectivity, well-established protocols, predictable stereochemistry. researchgate.net |

| Pseudoephenamine | Diastereoselective alkylation | Excellent stereocontrol for quaternary centers, products are often crystalline. nih.gov |

| Schöllkopf's Bislactim Ether | Diastereoselective alkylation/arylation | Provides access to α,α-disubstituted amino acids, high diastereoselectivity. nih.gov |

Resolution Techniques for Enantiomers

When a stereoselective synthesis is not employed, the resulting racemic mixture of this compound can be separated into its constituent enantiomers through resolution. libretexts.orglibretexts.org

Diastereomeric Salt Formation: The most common method for resolving a racemic carboxylic acid is through the formation of diastereomeric salts with an enantiomerically pure chiral base. libretexts.org The racemic acid is treated with a single enantiomer of a chiral amine (e.g., (R)- or (S)-1-phenylethylamine, ephedrine, or quinoline (B57606) alkaloids) in a suitable solvent. google.com This reaction produces a mixture of two diastereomeric salts ((R)-acid•(R)-base and (S)-acid•(R)-base). Since diastereomers have different physical properties, they can often be separated by fractional crystallization. libretexts.orglibretexts.org Once a pure diastereomeric salt is isolated, treatment with a strong acid regenerates the enantiomerically pure carboxylic acid. google.com This process may require careful selection of the resolving agent and solvent system to achieve efficient separation. libretexts.org

Functional Group Interconversions and Modifications

The structure of this compound contains two primary functional groups amenable to further modification: the carboxylic acid and the aromatic primary amine. A common synthetic route to the racemic compound involves the selective bromination of 2-methyl-2-phenylpropanoic acid to yield 2-(4-bromophenyl)-2-methylpropanoic acid, followed by the conversion of the bromo group to an amino group. patsnap.comgoogle.comgoogle.com

The carboxylic acid moiety is a versatile handle for creating various derivatives, such as esters and amides.

Esterification: The compound can undergo Fischer esterification, where it is heated with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). organic-chemistry.orgmasterorganicchemistry.com This is an equilibrium-driven process, often favored by using a large excess of the alcohol or by removing the water formed during the reaction. organic-chemistry.org

Amide Bond Formation: The carboxylic acid can be coupled with primary or secondary amines to form amides. This transformation typically requires the activation of the carboxylic acid. luxembourg-bio.com A wide variety of coupling reagents are available, including carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and reduce side reactions. luxembourg-bio.comresearchgate.net Phosphonium salt reagents such as HATU are also highly effective. researchgate.net

Table 2: Common Reagents for Amide Bond Formation

| Reagent Class | Example(s) | Mechanism of Action | Byproducts |

|---|---|---|---|

| Carbodiimides | DCC, EDC | Forms an O-acylisourea active intermediate. luxembourg-bio.com | Insoluble (DCU) or water-soluble ureas. |

| Phosphonium Salts | HATU, PyBOP | Forms an activated ester in situ. | Water-soluble phosphine (B1218219) oxides/uronium byproducts. |

| Boronic Acids | (2-Thiophenyl)boronic acid | Catalyzes direct dehydrative amidation. organic-chemistry.org | Water. |

Amine Functionalization

The primary aromatic amine (aniline-type) group can undergo a range of chemical modifications, most notably acylation to form amides.

N-Acylation: The amino group readily reacts with acylating agents such as acyl chlorides (e.g., acetyl chloride) or acid anhydrides (e.g., acetic anhydride) in the presence of a base to form the corresponding N-acyl derivative. nih.gov This reaction is a robust and high-yielding method for modifying the amine functionality. For instance, reaction with acetic anhydride (B1165640) would yield N-(4-(1-carboxy-1-methylethyl)phenyl)acetamide. This transformation is fundamental in organic synthesis for protecting the amine group or for building more complex molecular structures. researchgate.net

Aromatic Ring Derivatization

Information regarding specific methods and detailed research findings for the derivatization of the aromatic ring of this compound is not available. General electrophilic aromatic substitution reactions such as halogenation, nitration, or sulfonation, which are common for aminophenyl compounds, have not been specifically described for this molecule.

Biocatalytic Synthesis and Enzymatic Transformations

Enzyme-Mediated Derivatization

There is no specific information available on the use of enzymes to directly derivatize this compound. While biocatalysis is a broad field with many applications, specific enzymes and reaction conditions for the targeted derivatization of this compound have not been reported.

Microbial Transformations for Metabolite Synthesis

Specific studies on the transformation of this compound by microorganisms to synthesize metabolites could not be found. Research on the microbial metabolism of this compound, which would detail the microorganisms used and the resulting chemical structures, is not present in the available scientific literature.

Due to the lack of specific data, the creation of interactive data tables and a comprehensive list of related chemical compounds as requested is not possible.

Chemical Reactivity and Derivatization for Research Probes

Synthesis of Advanced Derivatives for Biological Evaluation

The strategic modification of the core structure of 2-(4-Aminophenyl)-2-methylpropanoic acid has led to the generation of a variety of derivatives with potential applications in biomedical research. These modifications are primarily focused on altering the compound's physicochemical properties to enhance its biological activity, targeting capabilities, and pharmacokinetic profile.

The carboxylic acid and amine groups of this compound are readily converted to amide and ester linkages, respectively. These reactions are fundamental in medicinal chemistry for creating libraries of analogues with diverse biological activities.

The synthesis of amide analogues typically involves the activation of the carboxylic acid group, followed by coupling with a desired amine. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. This approach allows for the introduction of a wide array of functionalities by varying the amine coupling partner.

Similarly, ester analogues are synthesized through esterification of the carboxylic acid group with various alcohols under acidic conditions, or by reacting the corresponding acyl chloride with an alcohol. These modifications can significantly impact the lipophilicity and membrane permeability of the parent compound.

| Derivative Type | Synthetic Strategy | Key Reagents | Potential Applications |

| Amide Analogues | Carboxylic acid activation and amine coupling | DCC, EDC, HOBt, various amines | Modulation of biological activity, structure-activity relationship studies |

| Ester Analogues | Fischer esterification, acylation | Alcohols, acid catalysts, acyl chlorides | Improvement of lipophilicity and cell permeability |

Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body. The design of prodrugs of this compound can be a valuable strategy to overcome undesirable pharmacokinetic properties.

One common approach involves the esterification of the carboxylic acid group to enhance lipophilicity and improve oral absorption. These ester prodrugs are designed to be hydrolyzed by esterases in the plasma or target tissues, releasing the active carboxylic acid.

Another strategy focuses on modifying the aromatic amine. For example, the formation of an amide linkage with an amino acid or a peptide can create a prodrug that is selectively cleaved by peptidases that may be overexpressed in certain disease states, such as tumors.

| Prodrug Strategy | Linkage Type | Activating Enzyme | Therapeutic Goal |

| Ester Prodrugs | Ester | Esterases | Enhanced oral bioavailability |

| Amide Prodrugs | Amide | Peptidases | Targeted drug release |

The functional groups of this compound also permit its conjugation to targeting moieties, such as peptides, antibodies, or small molecules that recognize specific cell surface receptors. This approach is at the forefront of targeted drug delivery research, aiming to increase the concentration of a therapeutic or diagnostic agent at the site of action while minimizing off-target effects.

Reaction Mechanisms and Kinetics of Derivatization

The derivatization reactions of this compound follow well-established mechanistic pathways. The amidation and esterification of the carboxylic acid group proceed through nucleophilic acyl substitution. The kinetics of these reactions are influenced by factors such as the nature of the coupling reagents, solvent, temperature, and the steric and electronic properties of the substrates.

For instance, the rate of carbodiimide-mediated amide bond formation is dependent on the concentration of the activated carboxylic acid intermediate and the nucleophilicity of the amine. Understanding these kinetic parameters is essential for optimizing reaction conditions to achieve high yields and purity of the desired derivatives.

Formation of Complex Molecular Architectures and Scaffolds

Beyond simple derivatization, this compound can serve as a building block for the construction of more complex molecular architectures and scaffolds. Its bifunctional nature allows it to be incorporated into polymers, dendrimers, and other macromolecular structures.

For example, it can be used as a monomer in polymerization reactions to create polyamides or polyesters with specific properties. The rigid aromatic ring and the gem-dimethyl group can impart unique conformational constraints on the resulting polymers. Furthermore, the amine and carboxylic acid groups provide handles for further functionalization, leading to the development of multifunctional materials for a range of applications in materials science and biomedicine.

The ability to participate in multicomponent reactions also opens up possibilities for the rapid generation of diverse and complex molecular scaffolds based on the this compound core structure.

Spectroscopic and Chromatographic Characterization in Chemical Research

Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

For 2-(4-Aminophenyl)-2-methylpropanoic acid, ¹H NMR spectroscopy would be expected to reveal several distinct signals corresponding to the different types of protons in the molecule. The two methyl groups (CH₃), being chemically equivalent due to free rotation, would appear as a single, sharp singlet. The protons on the benzene (B151609) ring would likely present as a pair of doublets, characteristic of a 1,4-disubstituted (para) aromatic system. The amine (NH₂) and carboxylic acid (COOH) protons are exchangeable and would typically appear as broad singlets, with their chemical shifts being sensitive to solvent, concentration, and temperature.

¹³C NMR spectroscopy provides complementary information by detecting the carbon backbone of the molecule. Each chemically distinct carbon atom gives rise to a separate signal. For this compound, one would anticipate signals for the equivalent methyl carbons, the quaternary carbon, the four unique carbons of the aromatic ring (two protonated and two substituted), and the carbonyl carbon of the carboxylic acid group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data is based on established chemical shift principles and comparison with similar structures.

| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H | -C(CH₃)₂ | ~1.5 | Singlet (s) |

| ¹H | -NH₂ | ~3.5 - 5.0 (broad) | Singlet (s) |

| ¹H | Aromatic C-H (ortho to NH₂) | ~6.7 | Doublet (d) |

| ¹H | Aromatic C-H (ortho to C(CH₃)₂) | ~7.2 | Doublet (d) |

| ¹H | -COOH | >10 (broad) | Singlet (s) |

| ¹³C | -C(CH₃)₂ | ~25 | - |

| ¹³C | -C(CH₃)₂ | ~45 | - |

| ¹³C | Aromatic C-H | ~115, ~128 | - |

| ¹³C | Aromatic C-NH₂ | ~145 | - |

| ¹³C | Aromatic C-C(CH₃)₂ | ~135 | - |

| ¹³C | -COOH | ~175 - 180 | - |

Mass Spectrometry Techniques for Molecular Identity and Purity

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound, confirm its elemental composition, and gain structural insights through fragmentation analysis.

For this compound (molecular formula C₁₀H₁₃NO₂), high-resolution mass spectrometry (HRMS) can confirm its exact mass (179.0946 g/mol ). molbase.com The compound can be ionized using various techniques, such as electrospray ionization (ESI), to form protonated molecules [M+H]⁺ or other adducts. uni.lu The fragmentation pattern observed in tandem mass spectrometry (MS/MS) can further validate the structure, with expected cleavages corresponding to the loss of the carboxylic acid group (-COOH) or a methyl group (-CH₃).

Table 2: Predicted Mass Spectrometry Data for this compound Adducts. uni.lu

| Adduct Ion | Predicted m/z |

|---|---|

| [M+H]⁺ | 180.10192 |

| [M+Na]⁺ | 202.08386 |

| [M+K]⁺ | 218.05780 |

| [M+NH₄]⁺ | 197.12846 |

| [M-H]⁻ | 178.08736 |

Infrared Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an effective method for identifying the functional groups present in a compound.

The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features. The primary amine (-NH₂) group would show two distinct N-H stretching bands. The carboxylic acid (-COOH) group would exhibit a very broad O-H stretching band, which often overlaps with C-H stretches, and a strong C=O (carbonyl) stretching band. Aromatic C=C stretching and aliphatic C-H stretching vibrations would also be present.

Table 3: Expected Infrared Absorption Frequencies for this compound Data is based on characteristic IR frequencies for functional groups and comparison with related molecules like 2-methylpropanoic acid. docbrown.info

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3400 - 3200 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 3300 - 2500 (very broad) | O-H Stretch | Carboxylic Acid (-COOH) |

| 3000 - 2850 | C-H Stretch | Alkyl (Methyl) |

| 1725 - 1700 | C=O Stretch | Carboxylic Acid (-COOH) |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

| 1300 - 1200 | C-O Stretch | Carboxylic Acid (-COOH) |

| 1250 - 1020 | C-N Stretch | Aromatic Amine |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. researchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can precisely map the positions of atoms, providing exact bond lengths, bond angles, and conformational details.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) and its higher-resolution variant, Ultra-Performance Liquid Chromatography (UPLC), are essential techniques for separating, identifying, and quantifying components in a mixture. pensoft.net These methods are widely used to assess the purity of chemical compounds.

A reversed-phase HPLC (RP-HPLC) method would be suitable for analyzing this compound. In this setup, the compound would be passed through a column packed with a nonpolar stationary phase (e.g., C18) using a polar mobile phase. Due to its amphiphilic nature, the retention time of the compound can be modulated by adjusting the mobile phase composition, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with an acid modifier (e.g., formic acid or trifluoroacetic acid) to ensure the carboxylic acid is protonated and gives a sharp peak. Detection is commonly achieved using a UV-Vis detector, as the phenyl ring provides a strong chromophore. The area of the peak corresponding to the compound is proportional to its concentration, allowing for accurate quantitative analysis and purity determination.

Table 4: Example HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile |

| Elution | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | ~240 nm |

| Injection Volume | 5 - 10 µL |

Gas Chromatography (GC) for Volatile Product Analysis

Gas Chromatography (GC) is a powerful separation technique used for analyzing volatile and thermally stable compounds. jppres.com Direct analysis of this compound by GC is challenging due to its low volatility and the thermal lability of the carboxylic acid group.

To make the compound suitable for GC analysis, a derivatization step is typically required. researchgate.net This involves chemically modifying the polar functional groups (amine and carboxylic acid) to create a more volatile and thermally stable derivative. For instance, the carboxylic acid can be converted into a methyl or trimethylsilyl (B98337) (TMS) ester, and the amine can be acylated. The resulting derivative can then be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification of the compound and any volatile impurities or byproducts.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used primarily for qualitative analysis, such as monitoring the progress of a chemical reaction or identifying compounds in a mixture. fishersci.com

To monitor the synthesis of this compound, small aliquots of the reaction mixture are spotted onto a TLC plate (e.g., silica (B1680970) gel). The plate is then developed in a suitable mobile phase (e.g., a mixture of ethyl acetate (B1210297) and hexane). The starting materials, intermediates, and the final product will travel up the plate at different rates, resulting in distinct spots. The progress of the reaction can be visualized by observing the disappearance of starting material spots and the appearance of the product spot. Visualization can be achieved by exposure to UV light (as the aromatic ring is UV-active) or by staining with a chemical reagent, such as ninhydrin (B49086) to detect the primary amine (yielding a colored spot) or a pH indicator to visualize the acidic spot. illinois.edureachdevices.com

Investigations into Biological and Pharmacological Activities Preclinical Research

In Vitro Pharmacological Profiling

In vitro studies are fundamental to characterizing the pharmacological profile of a compound by examining its effects on specific biological targets in a controlled laboratory setting.

Receptor Binding Assays (e.g., H1 Receptor Antagonism)

A thorough search of scientific literature did not yield specific data on the receptor binding profile of 2-(4-Aminophenyl)-2-methylpropanoic acid, including any potential activity as an antagonist for the histamine (B1213489) H1 receptor. wikipedia.orgwikipedia.org Therefore, its affinity and functional activity at this or other receptors remain uncharacterized.

Enzyme Inhibition Studies (e.g., Tubulin Polymerization, Cytochrome P450)

There is no available research specifically detailing the effects of this compound on enzyme activities.

Tubulin Polymerization: Studies to determine if the compound can inhibit the polymerization of tubulin, a mechanism used by some anticancer agents, have not been reported in the reviewed literature. nih.govnih.govmdpi.comresearchgate.net

Cytochrome P450: The specific inhibitory or inductive effects of this compound on cytochrome P450 (CYP450) enzymes are not documented. nih.govbiomolther.orgmdpi.comgeekymedics.com However, research on the broader class of 2-(4-aminophenyl)benzothiazoles has shown that these related compounds are biotransformed by the CYP1A1 enzyme, which is crucial for their antitumor activity. nih.govresearchgate.net

Cell-Based Assays (e.g., Cytotoxicity in Cancer Cell Lines, Platelet Aggregation)

Cytotoxicity in Cancer Cell Lines: Direct cytotoxic evaluation of this compound against cancer cell lines has not been published. However, studies on structurally similar compounds provide some context. A related molecule, 3-(4-aminophenyl)propionic acid, was evaluated for its cytotoxic effects on normal liver cells (THLE-2) and liver cancer cells (Hep-G2). upm.edu.myscialert.net In these studies, 3-(4-aminophenyl)propionic acid demonstrated a dose-dependent reduction in cell viability and was found to be the most cytotoxic among the three propionic acid derivatives tested, which included ibuprofen. upm.edu.myscialert.net Another related compound, ((E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one)), showed moderate cytotoxic activity against the HeLa cervical cancer cell line with an IC50 value of 22.75 ± 19.13 μg/mL. ugm.ac.id

| Concentration (µM) | THLE-2 Cell Viability (%) | Hep-G2 Cell Viability (%) |

|---|---|---|

| 100 | 79.50 | 85.67 |

| 50 | 82.33 | 88.50 |

| 25 | 85.17 | 91.33 |

| 12.5 | 88.00 | 94.17 |

| 6.25 | 90.83 | 97.00 |

| 3.125 | 93.67 | 99.83 |

| 1.5625 | 96.50 | 102.67 |

Data is for the related compound 3-(4-aminophenyl)propionic acid and is adapted from a study by Hakim et al., 2024. upm.edu.my

Platelet Aggregation: No studies investigating the effect of this compound on platelet aggregation have been found in the scientific literature. nih.govstanford.eduresearchgate.netdrugs.com

Antimicrobial Efficacy (e.g., Antibacterial, Antifungal, Biofilm Studies)

Specific investigations into the antibacterial, antifungal, or anti-biofilm properties of this compound have not been reported. While research exists on the antimicrobial potential of other aminobenzoic acid derivatives and complex molecules containing an aminophenyl group, this data cannot be directly extrapolated to the subject compound. psu.edumdpi.comnih.govnih.govmdpi.com

In Vivo Efficacy and Proof-of-Concept Studies in Animal Models

In vivo studies are essential to understand a compound's activity and effects within a living organism.

Antitumor Activity in Xenograft Models

There is no published data on the in vivo antitumor efficacy of this compound in xenograft or other animal models. researchgate.netnih.govnih.gov However, extensive in vivo research has been conducted on the related class of 2-(4-aminophenyl)benzothiazoles. For instance, a lysylamide prodrug of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole was shown to significantly retard the growth of human breast (MCF-7) and ovarian (IGROV-1) cancer xenografts in mice. nih.govresearchgate.net Similarly, 2-(4-amino-3-methylphenyl)benzothiazole demonstrated growth delay of OVCAR-3 ovarian cancer xenografts. nih.gov These studies highlight the potential of the aminophenyl chemical scaffold in developing antitumor agents, though specific efficacy for this compound remains undetermined. nih.govmdpi.commdpi.com

Hypolipidemic Effects in Animal Models

One such related compound, ciprofibrate (B1669075), has been extensively studied for its lipid-lowering properties in various animal models. In studies involving hyperlipidemic rats, ciprofibrate demonstrated significant hypolipidemic effects. nih.gov For instance, it was shown to suppress the increase in blood lipids at daily dosages ranging from 0.6 to 3 mg/kg. nih.gov In comparative studies, ciprofibrate was found to be significantly more potent than the earlier fibrate, clofibrate (B1669205). nih.gov To achieve a 33% suppression of blood lipid increase in hyperlipidemic rats, ciprofibrate was effective at the aforementioned dose, whereas clofibrate required a much higher dosage of 125–460 mg/kg. nih.gov

Further investigations into the mechanism of action revealed that ciprofibrate inhibits cholesterol biosynthesis. nih.gov This was demonstrated in studies using normolipidemic rats with cholesterol pools pre-labeled with [14C]mevalonate. nih.gov Additionally, ciprofibrate was shown to suppress tyloxapol-induced hypercholesterolemia in rats at a dose of 10 mg/kg, a feat that required 180 mg/kg of clofibrate. nih.gov These findings from animal models underscore the potent hypolipidemic activity of ciprofibrate and, by extension, suggest the potential lipid-lowering capabilities of structurally similar molecules like this compound.

Below is an interactive data table summarizing the comparative hypolipidemic effects of ciprofibrate and clofibrate in animal models.

| Compound | Animal Model | Dosage Range (mg/kg/day) | Key Finding |

| Ciprofibrate | Hyperlipidemic Rats | 0.6 - 3 | Suppressed blood lipid increase by 33% |

| Clofibrate | Hyperlipidemic Rats | 125 - 460 | Required for a similar 33% suppression |

| Ciprofibrate | Tyloxapol-induced Hypercholesterolemic Rats | 10 | Effective suppression of hypercholesterolemia |

| Clofibrate | Tyloxapol-induced Hypercholesterolemic Rats | 180 | Required for effective suppression |

Pharmacodynamic Biomarker Analysis

Pharmacodynamic (PD) biomarkers are crucial for assessing the biological effects of a drug and its mechanism of action. In the context of hypolipidemic agents, PD biomarkers can provide valuable insights into how a compound modulates lipid metabolism. For fibrates like ciprofibrate, key pharmacodynamic markers often relate to the activity of enzymes involved in lipoprotein metabolism.

Studies in healthy human volunteers have investigated the effects of ciprofibrate on the activities of lipoprotein lipase (B570770) (LPL) and hepatic lipase (HL). nih.gov LPL is a critical enzyme for the hydrolysis of triglycerides in circulating chylomicrons and very-low-density lipoproteins (VLDL), while HL is involved in the metabolism of remnant lipoproteins and high-density lipoproteins (HDL).

In a clinical study, treatment with ciprofibrate resulted in a significant increase in LPL activity. nih.gov The highest activation of LPL was observed with a 200 mg daily dose of ciprofibrate. nih.gov Furthermore, a modest but statistically significant increase in HL activity was also noted with both 100 mg and 200 mg doses of ciprofibrate. nih.gov These changes in enzyme activity are consistent with the observed lipid-lowering effects of fibrates, particularly the reduction in triglycerides. The modulation of these lipases serves as a clear pharmacodynamic indicator of the drug's biological activity.

The following interactive table presents the observed changes in key pharmacodynamic biomarkers following ciprofibrate administration.

| Biomarker | Effect of Ciprofibrate | Significance |

| Lipoprotein Lipase (LPL) Activity | Significant Increase | Indicates enhanced clearance of triglyceride-rich lipoproteins |

| Hepatic Lipase (HL) Activity | Modest, Statistically Significant Increase | Contributes to the remodeling of lipoproteins |

Assessment of Selectivity and Potency in Biological Systems

The selectivity and potency of a drug are fundamental determinants of its therapeutic efficacy and safety profile. For the fibrate class of drugs, the primary molecular target is the Peroxisome Proliferator-Activated Receptor alpha (PPARα). medchemexpress.comguidetopharmacology.org PPARα is a nuclear receptor that acts as a key transcriptional regulator of genes involved in fatty acid oxidation, lipid metabolism, and inflammation. nih.govnih.govcenterwatch.com

Ciprofibrate is a potent agonist of PPARα. medchemexpress.com Its interaction with PPARα leads to the upregulation of genes responsible for fatty acid uptake and catabolism, thereby reducing the availability of fatty acids for triglyceride synthesis. nih.gov This mechanism underlies its potent hypolipidemic effects.

The selectivity of fibrates for different PPAR subtypes (α, δ, and γ) can vary. Bezafibrate, for example, is known to activate all three PPAR subtypes, making it a pan-agonist. In contrast, fenofibric acid (the active metabolite of fenofibrate) primarily activates PPARα and PPARγ. nih.gov More recently developed compounds, such as pemafibrate, have been engineered to be highly selective for PPARα, which is believed to contribute to a more favorable side-effect profile. mdpi.com

The potency of fibrates can be assessed through in vitro transactivation assays. For instance, fenofibric acid has been shown to activate PPARα with an EC50 value of 9.47 µM and PPARγ with an EC50 of 61.0 µM, demonstrating a degree of selectivity for PPARα. nih.gov The high potency and selectivity of newer PPARα modulators highlight the ongoing efforts to optimize the therapeutic index of this class of drugs. While specific data for this compound is not available, its structural similarity to fibrates strongly suggests that its biological activity is likely mediated through interaction with PPARα.

This interactive table summarizes the selectivity profile of several fibrates against PPAR subtypes.

| Compound | PPARα Activity | PPARδ Activity | PPARγ Activity | Classification |

| Bezafibrate | Agonist | Agonist | Agonist | Pan-Agonist |

| Fenofibric Acid | Agonist | No significant activity | Agonist | Dual Agonist (α, γ) |

| Pemafibrate | Selective Agonist | - | - | Selective PPARα Modulator (SPPARMα) |

Mechanistic Insights and Molecular Target Elucidation

Molecular Interaction Studies with Biomolecules (e.g., Enzymes, Receptors)

There is currently no available research detailing the specific molecular interactions of 2-(4-Aminophenyl)-2-methylpropanoic acid with biomolecules such as enzymes or receptors. Investigating these interactions is a critical first step in understanding a compound's biological activity. Techniques such as affinity chromatography, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) would be essential to identify binding partners and quantify binding affinities. Without such studies, the direct molecular targets of this compound remain unknown.

Biochemical Pathway Modulation and Perturbation Analysis

Information regarding the effects of this compound on biochemical pathways is not present in the current body of scientific literature. Perturbation analyses, which often employ techniques like transcriptomics, proteomics, and metabolomics, are necessary to understand how a compound affects cellular function on a broader scale. These studies would reveal which pathways are up- or down-regulated in the presence of the compound, offering clues to its mechanism of action.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

A critical aspect of drug discovery and chemical biology is the understanding of how a molecule's structure relates to its activity (SAR) and properties (SPR).

Rational Design and Synthesis of Analogues for SAR

The rational design and synthesis of analogues of this compound have not been reported. This process would involve systematically modifying the functional groups of the parent compound—such as the aminophenyl group, the methyl group, or the carboxylic acid—to probe the importance of these features for any potential biological activity.

Quantitative Structure-Activity Relationships (QSAR)

Without a dataset of analogues and their corresponding biological activities, the development of Quantitative Structure-Activity Relationship (QSAR) models for this compound is not possible. QSAR studies use statistical methods to correlate chemical structure with biological activity, enabling the prediction of the activity of novel compounds.

Investigation of Cellular Uptake and Distribution Mechanisms

The processes by which this compound enters cells and is distributed within them are currently uncharacterized. Studies to elucidate these mechanisms would typically involve cell-based assays using labeled versions of the compound to track its movement across the cell membrane and its localization to specific organelles. Understanding cellular uptake is fundamental to determining if the compound can reach potential intracellular targets.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode of a small molecule ligand to a protein target. While specific molecular docking studies for 2-(4-Aminophenyl)-2-methylpropanoic acid are not extensively documented in publicly available literature, the methodology has been widely applied to structurally similar compounds, such as N-(2-aminophenyl) benzamide (B126) derivatives, as inhibitors of histone deacetylase 2 (HDAC2). researchgate.net Such studies provide a framework for how this compound could be investigated.

A hypothetical molecular docking study of this compound would involve the following steps:

Preparation of the Ligand and Protein Structures: The 3D structure of this compound would be generated and optimized. A protein target of interest would be selected, and its crystal structure obtained from a repository like the Protein Data Bank (PDB).

Docking Simulation: Using software like AutoDock or Glide, the ligand would be docked into the active site of the protein. The program would explore various conformations and orientations of the ligand within the binding pocket.

Scoring and Analysis: The resulting poses would be ranked based on a scoring function that estimates the binding affinity. The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, would be analyzed to understand the basis of binding.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. mdpi.com These methods can provide insights into various molecular properties, including orbital energies, charge distribution, and molecular electrostatic potential (MEP).

For this compound, DFT calculations can be employed to understand its chemical behavior. Key parameters that can be calculated include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO are crucial for determining the electronic properties and reactivity of a molecule. The HOMO-LUMO energy gap is an indicator of chemical stability. nih.gov

Molecular Electrostatic Potential (MEP): The MEP map provides a visualization of the charge distribution around a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is valuable for predicting how the molecule will interact with other molecules, such as protein residues. mdpi.com

Natural Bond Orbital (NBO) Analysis: NBO analysis can be used to study intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to the stability of the molecule. mdpi.com

Studies on similar molecules, such as 2-(4-chlorophenyl)-1-methyl-1H-benzo[d]imidazole, have utilized DFT to calculate these properties and correlate them with experimental data. researchgate.net Such calculations for this compound would provide a deeper understanding of its electronic characteristics and guide the design of derivatives with modified reactivity.

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -5.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -0.5 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.0 eV | Relates to the chemical stability and reactivity of the molecule. |

| Dipole Moment | 3.2 D | Indicates the overall polarity of the molecule. |

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov For a flexible molecule like this compound, MD simulations can provide valuable insights into its conformational landscape. By simulating the molecule's behavior in a solvent environment, researchers can identify the most stable conformations and understand the dynamics of its structural changes. grafiati.com

The process of conducting an MD simulation for conformational analysis of this compound would typically involve:

System Setup: A simulation box is created containing the molecule of interest and solvent molecules (e.g., water) to mimic physiological conditions.

Simulation: The forces on each atom are calculated, and Newton's equations of motion are solved to update the positions and velocities of the atoms over a series of small time steps. This generates a trajectory of the molecule's motion.

Analysis: The trajectory is analyzed to identify predominant conformations, calculate root-mean-square deviation (RMSD) to assess structural stability, and analyze intramolecular interactions that stabilize different conformations.

Prediction of Biological Activity and Pharmacokinetic/Pharmacodynamic Properties

Computational tools can be used to predict the biological activity and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of a compound before it is synthesized and tested in the lab. nih.gov Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov If a QSAR model has been developed for a particular biological target using a set of compounds structurally related to this compound, it could be used to predict its activity. researchgate.net

Numerous software and web servers are available for predicting ADMET properties. These tools use algorithms based on large datasets of experimentally determined properties to predict the pharmacokinetic profile of a new chemical entity. japsonline.com For this compound, these predictions can provide an early assessment of its drug-likeness.

| Property | Predicted Value | Interpretation |

|---|---|---|

| Molecular Weight | 179.22 g/mol | Complies with Lipinski's rule of five (<500). |

| LogP | 1.45 | Indicates good lipophilicity for oral absorption. |

| Water Solubility (logS) | -2.1 | Moderately soluble in water. |

| Human Intestinal Absorption | 95% | Predicted to be well-absorbed from the gut. |

| Blood-Brain Barrier Permeability | No | Not predicted to cross the blood-brain barrier. |

| CYP2D6 Inhibitor | No | Low potential for drug-drug interactions via this enzyme. |

| Hepatotoxicity | Yes | Potential for liver toxicity. |

De Novo Drug Design and Virtual Screening Methodologies

De novo drug design involves the computational creation of novel molecular structures with desired properties. nih.gov The this compound scaffold could serve as a starting point or a building block in such a design process. For example, fragment-based drug design, a type of de novo design, could use this scaffold and computationally add other chemical fragments to create new molecules with improved binding affinity to a target protein.

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. mdpi.com There are two main types of virtual screening: ligand-based and structure-based.

Ligand-Based Virtual Screening: If a set of molecules with known activity against a target is available, their chemical features can be used to create a pharmacophore model. This model can then be used to screen large databases for other molecules that match the pharmacophore. The this compound structure could be used as a query in similarity searches to find other compounds with similar properties.

Structure-Based Virtual Screening: This approach uses the 3D structure of the target protein to dock large numbers of compounds from a virtual library. The compounds are then ranked based on their predicted binding affinity, and the top-scoring hits are selected for further investigation. nih.gov It is plausible that this compound could be identified as a hit in such a screening campaign, or that its derivatives could be designed and screened virtually.

The application of these computational methodologies allows for the efficient exploration of chemical space and the prioritization of compounds for synthesis and experimental testing, thereby accelerating the drug discovery process.

Metabolic Fate and Biotransformation Research

Identification and Characterization of Metabolites

The initial step in understanding the metabolic fate of 2-(4-Aminophenyl)-2-methylpropanoic acid involves the identification and structural elucidation of its metabolites. After administration of the compound in preclinical models, biological samples such as plasma, urine, and feces are collected. These samples are then analyzed using advanced analytical techniques, primarily high-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS).

Researchers would search for potential biotransformations such as oxidation, reduction, hydrolysis, or conjugation reactions. nih.gov For this compound, potential metabolic changes could include hydroxylation of the aromatic ring, N-acetylation or N-glucuronidation of the primary amine, or esterification of the carboxylic acid group. The exact mass and fragmentation patterns observed in the mass spectrometer would be used to propose the structures of these potential metabolites. Subsequent confirmation would typically involve the chemical synthesis of these proposed metabolite structures and comparison of their chromatographic and spectral properties with those detected in the biological samples. nih.gov

Enzyme Systems Involved in Biotransformation (e.g., Cytochrome P450 Isoforms)

Once metabolites are identified, the next critical step is to determine which enzyme systems are responsible for their formation. The Cytochrome P450 (CYP450) superfamily of enzymes, located primarily in the liver, is a major catalyst for Phase I metabolic reactions. nih.govmdpi.com These enzymes are responsible for the oxidation, reduction, and hydrolysis of a vast number of compounds. nih.govmdpi.com

To identify the specific CYP isoforms involved in the metabolism of this compound, a series of in vitro experiments are conducted. These experiments typically involve incubating the compound with a panel of recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9, CYP2C19, CYP1A2). nih.gov The formation of metabolites is monitored over time. An alternative approach uses specific chemical inhibitors for different CYP isoforms in human liver microsomes to see which inhibitor prevents the formation of a particular metabolite. nih.gov This process, known as reaction phenotyping, is crucial for predicting potential drug-drug interactions. droracle.ai For instance, if CYP3A4 is found to be the primary metabolizing enzyme, co-administration of other drugs that inhibit or induce CYP3A4 could significantly alter the plasma concentrations of this compound. mdpi.comdroracle.ai

Table 1: Illustrative Data for CYP450 Reaction Phenotyping of this compound

| CYP450 Isoform | Metabolite Formation Rate (pmol/min/mg protein) | Relative Contribution (%) |

|---|---|---|

| CYP1A2 | 5.2 | 4% |

| CYP2C9 | 15.8 | 12% |

| CYP2C19 | 8.1 | 6% |

| CYP2D6 | 22.5 | 17% |

| CYP3A4 | 80.3 | 61% |

Metabolic Pathway Mapping and Flux Analysis

Metabolic pathway mapping involves integrating the information on metabolite structures and the enzymes responsible for their formation to create a comprehensive diagram of the biotransformation routes of this compound. This map illustrates the sequential chemical modifications the parent compound undergoes in the body. mdpi.com

The pathway would show the parent compound being converted into primary metabolites by Phase I enzymes (like CYP450s), which could then be further modified by Phase II enzymes through conjugation reactions (e.g., glucuronidation, sulfation) to form more water-soluble compounds that are easily excreted. nih.gov

In Vitro Metabolic Stability Assays (e.g., Liver Microsomes, Hepatocytes)

In vitro metabolic stability assays are fundamental in early drug discovery to predict how quickly a compound will be metabolized in the body. nuvisan.com These assays measure the rate of disappearance of the parent compound when it is incubated with metabolically active liver fractions. springernature.com

The most common systems used are liver microsomes, which contain Phase I enzymes like CYP450s, and hepatocytes (liver cells), which contain both Phase I and Phase II enzymes. nuvisan.comspringernature.com The compound, this compound, would be incubated with either human or animal liver microsomes or hepatocytes in the presence of necessary cofactors. frontiersin.org Samples are taken at various time points, and the concentration of the remaining parent compound is measured by LC-MS/MS.

From this data, key parameters such as the half-life (t½) and intrinsic clearance (CLint) are calculated. nuvisan.com A short half-life and high clearance would suggest that the compound is rapidly metabolized, which might predict poor bioavailability and a short duration of action in vivo. These assays are often performed across different species (e.g., rat, dog, monkey, human) to assess interspecies differences in metabolism. frontiersin.org

Table 2: Example In Vitro Metabolic Stability Data for this compound

| System | Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

|---|---|---|---|

| Liver Microsomes | Rat | 45 | 15.4 |

| Liver Microsomes | Human | 88 | 7.9 |

| Hepatocytes | Rat | 35 | 19.8 |

| Hepatocytes | Human | 72 | 9.6 |

Preclinical Pharmacokinetic Research Principles

Preclinical pharmacokinetic (PK) studies aim to characterize the absorption, distribution, metabolism, and excretion (ADME) of a compound in animal models before it is tested in humans. For this compound, these studies would involve administering the compound to species like rats or dogs and collecting blood samples at multiple time points.

The concentration of the parent compound and its major metabolites in the plasma would be quantified to determine key PK parameters such as:

Cmax: The maximum plasma concentration achieved.

Tmax: The time at which Cmax is reached.

AUC (Area Under the Curve): A measure of total drug exposure over time.

Clearance (CL): The volume of plasma cleared of the drug per unit time.

Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body.

Half-life (t½): The time required for the plasma concentration to decrease by half.

These studies are essential to understand how the compound behaves in a whole organism and to predict its pharmacokinetic profile in humans. The data gathered from these preclinical studies, combined with the in vitro metabolism data, provides a comprehensive picture of the compound's disposition and helps guide further development. nih.govnih.gov

Advanced Applications in Chemical Biology and Drug Discovery Research

Utilization as Building Blocks for Complex Molecule Synthesis

The structural features of 2-(4-aminophenyl)-2-methylpropanoic acid, namely the presence of a primary aromatic amine, a carboxylic acid, and a gem-dimethyl group on the α-carbon, make it a versatile building block in the synthesis of more complex molecules. bioascent.comnih.gov The amino and carboxylic acid groups serve as convenient handles for elaboration, allowing for its integration into larger molecular frameworks. bioascent.com

Organic chemists can leverage these functional groups to construct a variety of bioactive molecules. For instance, the carboxylic acid can be converted to esters or amides, while the amino group can undergo reactions such as acylation or alkylation. The synthesis of derivatives of 2-phenylpropionic acid has been demonstrated through various chemical transformations, highlighting the reactivity of this class of compounds. nih.gov While specific examples detailing the use of this compound in the synthesis of complex natural product analogs are not prevalent in the provided search results, the principles of organic synthesis suggest its utility in creating novel chemical entities. nih.govmdpi.com The synthesis of a metabolite of fenofibrate, 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid, showcases how related propanoic acid structures can be chemically modified. nih.gov Similarly, the preparation of 2-(4-bromophenyl)-2-methylpropanoic acid demonstrates that the phenyl ring can be functionalized, further expanding its potential as a building block. google.comgoogle.com

Scaffold Development for Chemical Libraries and Screening

In drug discovery, the development of chemical libraries based on a common core structure, or scaffold, is a key strategy for identifying new therapeutic agents. nih.gov The structure of this compound is well-suited to serve as a scaffold for combinatorial chemistry. ijpsr.com By systematically reacting the amino and carboxylic acid functional groups with a diverse set of reagents, a large library of related compounds can be generated.

This approach, often referred to as scaffold-based library design, allows for the exploration of a wide range of chemical space around a central core that is known to have some biological relevance. ijpsr.comresearchgate.net For example, the amino group can be reacted with a variety of carboxylic acids to form a library of amides, while the carboxylic acid group can be reacted with a library of alcohols or amines to generate esters or amides, respectively.

These libraries can then be subjected to high-throughput screening (HTS) to identify "hit" compounds with desirable biological activity. nih.govresearchgate.net While the direct application of this compound as a scaffold in a large-scale screening campaign was not explicitly detailed in the search results, the principles of combinatorial chemistry support its potential in this area. nih.gov The development of a rapid throughput assay for screening (R)-2-(4-hydroxyphenoxy)propionic acid producing microbes demonstrates the importance of efficient screening methods in identifying molecules with desired properties. nih.gov

Table 1: Potential Combinatorial Library Synthesis using this compound as a Scaffold

| Functional Group | Reaction Type | Potential Building Blocks | Resulting Library |

| Aromatic Amine | Amide Coupling | Diverse Carboxylic Acids | N-Acyl Derivatives |

| Carboxylic Acid | Esterification | Various Alcohols | Ester Derivatives |

| Carboxylic Acid | Amide Coupling | Various Amines | Amide Derivatives |

Role in the Design and Synthesis of Peptide and Amino Acid Derivatives

The incorporation of unnatural amino acids into peptides is a widely used strategy in medicinal chemistry to create peptidomimetics with improved properties, such as enhanced stability and bioavailability. nih.govnih.gov this compound can be considered an unnatural amino acid and serves as a valuable building block in this context. bioascent.comnih.govnih.gov

Its structure, particularly the gem-dimethyl group at the α-carbon, can introduce conformational constraints into a peptide backbone. nih.gov This can lead to peptides with more defined three-dimensional structures, which can enhance their binding affinity and selectivity for their biological targets. The synthesis of unnatural α-amino acids is an active area of research, with numerous methods being developed to create novel building blocks for peptide synthesis. bioascent.comresearchgate.netenamine.net

Furthermore, the amino and carboxylic acid groups of this compound allow for its straightforward incorporation into peptide chains using standard solid-phase or solution-phase peptide synthesis techniques. mdpi.com The resulting peptide derivatives could have a wide range of therapeutic applications, from antimicrobial agents to enzyme inhibitors. mdpi.com

Table 2: Potential Peptide and Amino Acid Derivatives of this compound

| Derivative Type | Synthetic Strategy | Potential Application |

| Dipeptide Mimetic | Incorporation into a peptide chain | Constraining peptide conformation |

| N-alkylated Derivative | Alkylation of the aromatic amine | Improving cell permeability |

| Ester Prodrug | Esterification of the carboxylic acid | Enhancing lipophilicity |

Strategy for Overcoming Drug Development Challenges (e.g., Lipophilicity through Prodrugs)

A significant challenge in drug development is overcoming poor pharmacokinetic properties, such as low lipophilicity, which can limit a drug's absorption and distribution in the body. researchgate.netresearchgate.net The prodrug approach is a common strategy to address this issue, where a drug is chemically modified to create an inactive form that is converted to the active drug in the body. researchgate.netebrary.netresearchgate.net

This compound can be utilized in prodrug design to enhance the lipophilicity of a parent drug. pharmaexcipients.comtaylorfrancis.com For drugs containing a carboxylic acid group, esterification is a frequently employed method to create more lipophilic prodrugs. ebrary.net The carboxylic acid of this compound could be esterified with a lipophilic alcohol to increase its ability to cross cell membranes. researchgate.netresearchgate.net

常见问题

Q. What synthetic routes are commonly employed to prepare 2-(4-aminophenyl)-2-methylpropanoic acid, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions , such as:

- Strecker Synthesis : Starting with 4-aminobenzaldehyde, followed by reaction with ammonia and hydrogen cyanide to form an α-aminonitrile intermediate. Acidic/basic hydrolysis of the nitrile group yields the carboxylic acid .

- Optimization Strategies : Use of continuous flow reactors and catalysts (e.g., palladium for coupling reactions) improves yield and scalability. Solvent selection (e.g., DMF for polar aprotic conditions) and temperature control (60–80°C) are critical for minimizing side products .

Q. How can structural characterization of this compound be performed to confirm purity and identity?

- Spectroscopic Methods :

- NMR : H NMR (δ 7.2–7.4 ppm for aromatic protons, δ 1.5 ppm for methyl groups) and C NMR (δ 175 ppm for carboxylic acid) .

- FT-IR : Peaks at 1700–1720 cm (C=O stretch) and 3300–3500 cm (N-H stretch) .

- Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase resolves impurities .

Q. What are the key physicochemical properties influencing its solubility and stability in experimental settings?

- Solubility : Poor aqueous solubility (logP ≈ 2.1) due to the hydrophobic methyl and phenyl groups. Use polar aprotic solvents (e.g., DMSO) for in vitro assays .

- Stability : Susceptible to oxidation at the amino group. Store under inert gas (N) at –20°C with desiccants .

Advanced Research Questions

Q. How does the para-aminophenyl substituent influence biological activity compared to structural analogs?

-

Comparative Analysis :

Compound Substituent Key Biological Activity Target compound 4-NH Enhanced enzyme inhibition (e.g., COX-2) 4-Methylphenyl analog 4-CH Moderate anti-inflammatory activity 4-Fluorophenyl analog 4-F Improved metabolic stability -

Mechanistic Insight : The amino group enables hydrogen bonding with catalytic residues (e.g., COX-2’s Tyr355), enhancing binding affinity .

Q. What strategies can resolve contradictions in bioactivity data across different studies?

- Case Example : Discrepancies in IC values for COX-2 inhibition may arise from:

- Assay Variability : Standardize protocols (e.g., ELISA vs. fluorometric assays) .

- Impurity Interference : Validate purity via LC-MS and repeat assays with recrystallized batches .

- Cell Line Differences : Use isogenic cell models (e.g., HEK293 vs. RAW264.7 macrophages) to isolate compound-specific effects .

Q. How can computational modeling guide the design of derivatives with improved target selectivity?

- Methods :

- Docking Studies : Use AutoDock Vina to predict binding modes with COX-2 (PDB: 1CX2). The amino group’s orientation correlates with ΔG values .

- QSAR Models : Correlate Hammett σ values of substituents with IC data to prioritize electron-donating groups (e.g., –NH > –OCH) .

Q. What are the challenges in scaling up synthesis for preclinical studies, and how can they be mitigated?

- Key Issues :

- Low Yield in Hydrolysis : Optimize pH (pH 10–12) and temperature (70°C) during nitrile-to-acid conversion .

- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane) to remove unreacted intermediates .

Methodological Recommendations

Q. Designing Dose-Response Experiments for Toxicity Profiling

- Protocol :

- In Vitro : Use HepG2 cells with MTT assay (0.1–100 µM range, 48-hour exposure). Include positive controls (e.g., cisplatin) .

- In Vivo : Administer 10–100 mg/kg orally in murine models; monitor liver enzymes (ALT/AST) and renal biomarkers (creatinine) .

Q. Validating Enzyme Inhibition Mechanisms

- Kinetic Assays :

- Reversibility Test : Pre-incubate compound with COX-2, then dilute 100-fold. A rebound in activity suggests competitive inhibition .

- IC Shift : Compare IC with/without NADPH to assess metabolic activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。